Cas no 2097864-13-4 (N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide)

N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide structure
2097864-13-4 structure
商品名:N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide
CAS番号:2097864-13-4
MF:C17H14BrNO4
メガワット:376.201364040375
CID:6178382
PubChem ID:126854820

N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide 化学的及び物理的性質

名前と識別子

    • N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide
    • N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
    • 2-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]-5-methoxybenzamide
    • 2097864-13-4
    • N-([2,3'-Bifuran]-5-ylmethyl)-2-bromo-5-methoxybenzamide
    • AKOS032465948
    • F6516-1735
    • インチ: 1S/C17H14BrNO4/c1-21-12-2-4-15(18)14(8-12)17(20)19-9-13-3-5-16(23-13)11-6-7-22-10-11/h2-8,10H,9H2,1H3,(H,19,20)
    • InChIKey: DUWGKSJKKFPLSZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C=C1C(NCC1=CC=C(C2=COC=C2)O1)=O)OC

計算された属性

  • せいみつぶんしりょう: 375.01062g/mol
  • どういたいしつりょう: 375.01062g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 64.6Ų

N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6516-1735-4mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
2097864-13-4
4mg
$66.0 2023-09-08
Life Chemicals
F6516-1735-20mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
2097864-13-4
20mg
$99.0 2023-09-08
Life Chemicals
F6516-1735-30mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
2097864-13-4
30mg
$119.0 2023-09-08
Life Chemicals
F6516-1735-10mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
2097864-13-4
10mg
$79.0 2023-09-08
Life Chemicals
F6516-1735-40mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
2097864-13-4
40mg
$140.0 2023-09-08
Life Chemicals
F6516-1735-100mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
2097864-13-4
100mg
$248.0 2023-09-08
Life Chemicals
F6516-1735-25mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
2097864-13-4
25mg
$109.0 2023-09-08
Life Chemicals
F6516-1735-2μmol
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
2097864-13-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6516-1735-3mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
2097864-13-4
3mg
$63.0 2023-09-08
Life Chemicals
F6516-1735-75mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide
2097864-13-4
75mg
$208.0 2023-09-08

N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide 関連文献

N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamideに関する追加情報

Introduction to N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide (CAS No. 2097864-13-4)

N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide (CAS No. 2097864-13-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzamides and is characterized by its brominated and methoxy-substituted benzene ring, as well as a bifuran moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of interest for researchers and pharmaceutical companies alike.

The molecular structure of N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide is particularly noteworthy. The presence of the bromine atom at the 2-position of the benzene ring can influence the compound's reactivity and stability, while the methoxy group at the 5-position can modulate its solubility and lipophilicity. The bifuran moiety, which is a fused five-membered ring system, adds complexity and potential bioactivity to the molecule. This structure suggests that the compound may have interactions with various biological targets, including enzymes, receptors, and transporters.

Recent studies have explored the potential therapeutic applications of N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide. One area of interest is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research has shown that this compound exhibits potent inhibitory effects on certain kinases, which are key regulators of cellular processes such as cell growth, proliferation, and apoptosis. This property makes it a promising candidate for the development of targeted therapies for diseases such as cancer.

In addition to its enzymatic inhibition properties, N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. Studies have demonstrated that this compound can effectively reduce inflammatory markers in vitro and in animal models, suggesting its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide have also been studied to evaluate its suitability for drug development. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. However, further optimization may be necessary to enhance its pharmacokinetic properties and reduce potential side effects.

Clinical trials are an essential step in the drug development process, and several preclinical studies have been conducted to assess the safety and efficacy of N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. However, more extensive clinical trials are needed to confirm these findings in human subjects.

One of the challenges in developing new drugs is ensuring their selectivity and minimizing off-target effects. Research on N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide has focused on optimizing its selectivity for specific targets while reducing potential side effects. Computational methods such as molecular docking and molecular dynamics simulations have been employed to predict the binding interactions between the compound and its targets. These studies have provided valuable insights into the structural requirements for high-affinity binding and have guided the design of more selective analogs.

In conclusion, N-({2,3'-bifuran-5-yl}methyl)-2-bromo-5-methoxybenzamide (CAS No. 2097864-13-4) is a promising compound with a unique molecular structure that offers potential therapeutic benefits in various disease areas. Its ability to inhibit specific enzymes and reduce inflammation makes it a valuable candidate for further research and development. As more studies are conducted to elucidate its mechanisms of action and optimize its pharmacological properties, this compound may pave the way for new treatments that improve patient outcomes.

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